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Compound of Interest

Compound Name:
XL388-C2-amide-PEG9-NH2

hydrochloride

Cat. No.: B15557029 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of C26-linked rapamycin

analogs, a promising class of mTOR inhibitors. The information is curated for professionals in

drug development and scientific research, offering a comprehensive guide to the synthesis,

biological evaluation, and the underlying signaling pathways of these compounds.

Introduction
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that governs

cell growth, proliferation, metabolism, and survival.[1] Its dysregulation is a hallmark of

numerous diseases, including cancer. Rapamycin, a macrolide natural product, was the first

identified mTOR inhibitor. However, its therapeutic application can be limited by its

pharmacokinetic properties and the development of resistance. This has led to the

development of novel rapamycin analogs, or "rapalogs," with enhanced efficacy and safety

profiles. C26-linked rapamycin analogs represent a significant advancement, allowing for fine-

tuning of the molecule's pharmacological properties through strategic modifications at the C26

position of the rapamycin core.[1]
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While specific quantitative data for C26-linked rapamycin analogs remains largely proprietary

and within patent literature, the following table provides representative data for other rapamycin

derivatives to illustrate the typical potency and assays used for evaluation. This data can serve

as a benchmark for newly synthesized C26-linked analogs.

Compound/An
alog

Target/Assay IC50 (nM) Cell Line Reference

Rapamycin mTOR Activity ~0.1 HEK293 [2]

Everolimus

(RAD001)

mTORC1

Inhibition
1.5 - 2.1 MCF-7 [2]

Temsirolimus

(CCI-779)
mTOR Inhibition Not specified Not specified [2]

20-thiarapamycin FKBP12 Binding 53.6 Not applicable [2]

15-deoxo-19-

sulfoxylrapamyci

n

FKBP12 Binding 800 Not applicable [2]

Experimental Protocols
The synthesis of C26-linked rapamycin analogs is a multi-step process that involves the

activation of the C26 hydroxyl group followed by nucleophilic substitution.

Protocol 1: Synthesis of C26-O-triflate Rapamycin
This protocol outlines the selective activation of the C26 hydroxyl group of rapamycin.

Materials:

Rapamycin

Triflic anhydride (Tf2O)

2,6-Lutidine

Anhydrous dichloromethane (DCM)
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Argon or Nitrogen gas

Dry glassware

Magnetic stirrer and stirring bar

Low-temperature cooling bath (-78 °C, e.g., dry ice/acetone)

Procedure:

Dissolve rapamycin in anhydrous DCM in a dry, inert atmosphere (argon or nitrogen).

Cool the solution to -78 °C using a dry ice/acetone bath.

Add 2,6-lutidine to the solution.

Slowly add triflic anhydride to the reaction mixture.

Stir the reaction at -78 °C to 0 °C and monitor the progress by thin-layer chromatography

(TLC) or high-performance liquid chromatography (HPLC).

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous

sodium bicarbonate).

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude C26-O-triflate rapamycin.

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of C26-Linked Rapamycin Analog
via Nucleophilic Substitution
This protocol describes the conjugation of a linker to the activated C26 position of rapamycin.

This example uses a generic amine-containing linker for illustrative purposes. A key

intermediate often cited for creating such analogs is XL388-C2-amide-PEG9-NH2
hydrochloride.[1]
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Materials:

C26-O-triflate rapamycin

Amine-containing linker (e.g., XL388-C2-amide-PEG9-NH2 hydrochloride)

Anhydrous dimethylformamide (DMF)

Inert gas (Argon or Nitrogen)

Dry glassware

Magnetic stirrer and stirring bar

Procedure:

Dissolve C26-O-triflate rapamycin in anhydrous DMF under an inert atmosphere.

Add the amine-containing linker to the solution.

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC

or HPLC.

Once the reaction is complete, dilute the mixture with water and extract the product with an

appropriate organic solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate

in vacuo.

Purify the crude product by preparative HPLC or column chromatography on silica gel to

yield the final C26-linked rapamycin analog.[1]

Confirm the structure and purity of the final compound using analytical techniques such as

nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1]

Protocol 3: In Vitro mTOR Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the synthesized C26-linked rapamycin

analogs on mTOR kinase activity.
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Materials:

Recombinant human mTOR enzyme

Suitable substrate (e.g., a peptide derived from p70S6K)

ATP

Synthesized C26-linked rapamycin analogs (and controls, e.g., rapamycin)

Kinase assay buffer

Detection system (e.g., ADP-Glo™ Kinase Assay)

Microplate reader

Procedure:

Prepare serial dilutions of the C26-linked rapamycin analogs and control compounds.

In a microplate, add the mTOR enzyme, the substrate, and the kinase assay buffer.

Add the serially diluted compounds to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at the optimal temperature and time for the enzyme.

Stop the reaction and measure the kinase activity using the chosen detection system

according to the manufacturer's instructions.

Calculate the IC50 values by plotting the percentage of inhibition against the compound

concentration.
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The mTOR signaling pathway is a complex network that regulates cell growth and proliferation.

Rapamycin and its analogs primarily inhibit mTORC1.
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Click to download full resolution via product page

Caption: Simplified mTOR signaling pathway showing the inhibitory action of C26-linked

rapamycin analogs.

Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of C26-

linked rapamycin analogs.
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Caption: General workflow for the synthesis and evaluation of C26-linked rapamycin analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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